molecular formula C45H54F2N4O8 B1232124 Vinflunine

Vinflunine

Cat. No.: B1232124
M. Wt: 816.9 g/mol
InChI Key: NMDYYWFGPIMTKO-HBVLKOHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinflunine is a novel fluorinated vinca alkaloid derivative, primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract. It was first described in 1998 at the Pierre Fabre research center in France and is known for its anti-mitotic properties, which induce cell cycle arrest at the G2/M phase and promote cell death via apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinflunine is obtained by semisynthesis using superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety. This modification is crucial for its antitumor activity .

Industrial Production Methods: The industrial production of this compound involves the use of superacidic chemistry to modify the catharanthine moiety of the vinca alkaloid molecule. This process optimizes the therapeutic index of the derivative .

Chemical Reactions Analysis

Types of Reactions: Vinflunine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the fluorinated moiety, altering its biological activity.

    Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of various analogs with different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological profiles .

Scientific Research Applications

Vinflunine has a wide range of scientific research applications, including:

Mechanism of Action

Vinflunine exerts its effects by inhibiting microtubule assembly at micromolar concentrations. It binds to tubulin at or near the vinca binding sites, preventing its polymerization into microtubules during cell proliferation. This inhibition leads to cell cycle arrest at the G2/M phase and promotes cell death via apoptosis. The molecular targets and pathways involved include tubulin and the microtubule network .

Comparison with Similar Compounds

  • Vincristine
  • Vinblastine
  • Vinorelbine

Comparison: Vinflunine is unique among vinca alkaloids due to the introduction of two fluorine atoms at the 20′ position of the catharanthine moiety. This modification enhances its antitumor activity and broadens its spectrum of activity relative to other vinca alkaloids. In various murine malignancies and human tumor xenografts, this compound has shown superior efficacy compared to vincristine, vinblastine, and vinorelbine .

This compound’s unique chemical structure and enhanced antitumor activity make it a valuable addition to the arsenal of chemotherapeutic agents used in the treatment of various cancers.

Properties

Molecular Formula

C45H54F2N4O8

Molecular Weight

816.9 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26-,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1

InChI Key

NMDYYWFGPIMTKO-HBVLKOHWSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Synonyms

Javlor
vinflunine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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